

# Infliximab Protocol for In Vitro Cell Culture Experiments

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## Compound of Interest

Compound Name: *Inflexin*

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## Introduction

Infliximab is a chimeric monoclonal antibody that targets and neutralizes both the soluble and transmembrane forms of tumor necrosis factor-alpha (TNF- $\alpha$ ).<sup>[1][2]</sup> As a key pro-inflammatory cytokine, TNF- $\alpha$  is implicated in numerous autoimmune and inflammatory diseases.<sup>[3][4]</sup> Consequently, Infliximab is a cornerstone therapeutic and a critical tool for in vitro research into inflammatory pathways. These application notes provide detailed protocols for utilizing Infliximab in cell culture experiments to assess its biological activity, including TNF- $\alpha$  neutralization, induction of apoptosis, and modulation of cytokine secretion.

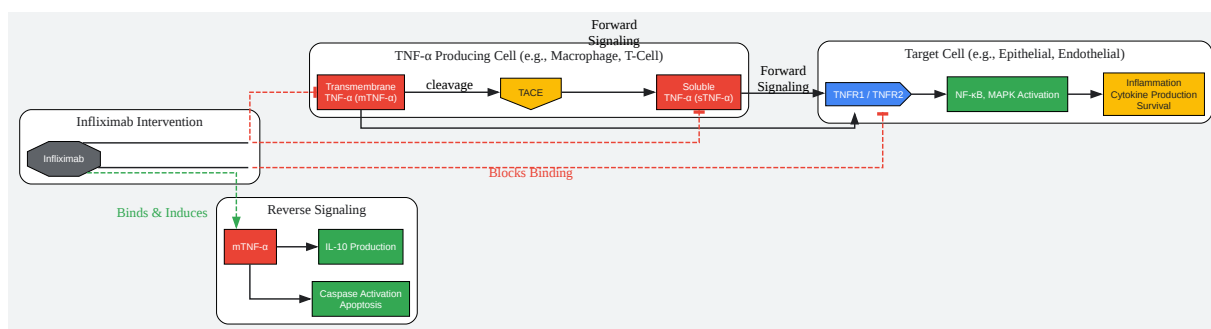
## Mechanism of Action: In Vitro Effects

Infliximab exerts its effects primarily by binding with high affinity to TNF- $\alpha$ , preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.<sup>[1][5]</sup> This blockade disrupts downstream inflammatory signaling cascades. Key in vitro mechanisms include:

- **Neutralization of TNF- $\alpha$ :** Infliximab binds to both soluble and transmembrane TNF- $\alpha$  (mTNF- $\alpha$ ), inhibiting the "forward signaling" that leads to the activation of pathways like NF- $\kappa$ B and MAP kinases.<sup>[6][7]</sup>
- **Induction of Apoptosis:** By binding to mTNF- $\alpha$  on the surface of activated T lymphocytes and monocytes, Infliximab can induce "reverse signaling" into the cell, leading to caspase-

dependent apoptosis.[8][9][10] This is a significant mechanism for eliminating inflammatory immune cells.[11]

- **Modulation of Cytokine Production:** Infliximab treatment can alter the cytokine profile of immune cells. It has been shown to decrease the production of pro-inflammatory cytokines such as GM-CSF and IFN- $\gamma$  while promoting the secretion of the anti-inflammatory cytokine IL-10.[3][12][13]



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Caption: Infliximab's dual mechanism of action.

## Application Notes

### Cell Line Selection

The choice of cell line is critical and depends on the specific aspect of Infliximab's function being investigated.

Cell Line	Cell Type	Typical Application
L-929	Murine Fibrosarcoma	TNF- $\alpha$ Neutralization/Cytotoxicity Assays. <a href="#">[5]</a> <a href="#">[14]</a>
WEHI 164	Murine Fibrosarcoma	TNF- $\alpha$ Neutralization/Apoptosis Assays. <a href="#">[15]</a>
Jurkat	Human T-cell Leukemia	Apoptosis induction, cytokine profiling, signaling studies. <a href="#">[9]</a> <a href="#">[11]</a>
THP-1	Human Monocytic Leukemia	Apoptosis induction, cytokine profiling. <a href="#">[10]</a>
PBMCs	Primary Human Cells	Cytokine release assays, mimicking systemic responses. <a href="#">[8]</a> <a href="#">[12]</a>
HepG2	Human Hepatocellular Carcinoma	In vitro toxicology and hepatotoxicity studies. <a href="#">[16]</a>
Reporter Cells	Engineered Cell Lines	TNF- $\alpha$ neutralization assays (e.g., NF- $\kappa$ B-luciferase reporter). <a href="#">[17]</a>

## Infliximab Preparation and Handling

- **Reconstitution:** Reconstitute lyophilized Infliximab using sterile, nuclease-free water or phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL. Gently swirl to dissolve; do not shake, as this can denature the antibody.
- **Storage:** Store the reconstituted stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[7\]](#) For short-term use (1-2 weeks), aliquots can be stored at 4°C.
- **Working Dilutions:** Prepare fresh working dilutions from the stock solution in the appropriate sterile cell culture medium immediately before use.

## Experimental Controls

Proper controls are essential for interpreting results:

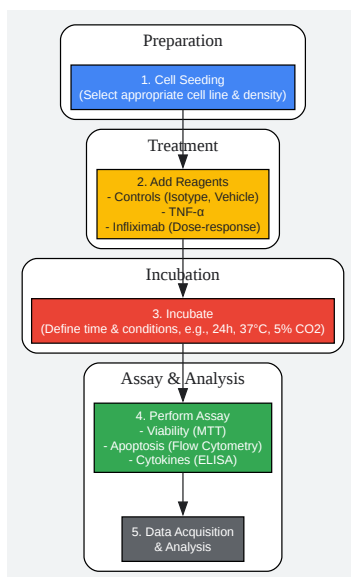
- **Untreated Control:** Cells cultured in medium alone to establish a baseline for viability and activity.
- **Vehicle Control:** Cells treated with the same buffer used to dilute Infliximab.
- **Isotype Control:** A non-specific chimeric IgG1 antibody used at the same concentration as Infliximab to control for non-specific binding effects.
- **TNF- $\alpha$  Only Control:** Cells treated with TNF- $\alpha$  alone to confirm the pro-inflammatory or pro-apoptotic effect that Infliximab is intended to neutralize.

## Infliximab Concentration Ranges for In Vitro Assays

The optimal concentration of Infliximab varies significantly by assay and cell type. It is recommended to perform a dose-response curve to determine the IC50 or EC50 for each specific experimental setup.

Assay Type	Typical Concentration Range	Incubation Time
TNF- $\alpha$ Neutralization	0.01 - 10 $\mu$ g/mL	18 - 72 hours <a href="#">[18]</a>
Apoptosis Induction	1 - 20 $\mu$ g/mL	4 - 48 hours <a href="#">[9]</a> <a href="#">[11]</a>
Cytokine Secretion	10 ng/mL - 20 $\mu$ g/mL	24 - 72 hours <a href="#">[1]</a> <a href="#">[12]</a>
Signaling Studies (e.g., JNK)	~20 $\mu$ g/mL	30 minutes - 18 hours <a href="#">[12]</a>
Cell Viability (Toxicity)	0.002 mg/L - 5 g/L	24 - 72 hours <a href="#">[16]</a>

## Experimental Protocols



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Caption: General experimental workflow for Infliximab studies.

## Protocol 1: TNF-α Neutralization Assay using L-929 Cells

Principle: L-929 cells are sensitive to TNF-α-induced cytotoxicity, especially in the presence of a metabolic inhibitor like Actinomycin D. Infliximab neutralizes TNF-α, protecting the cells from death. Cell viability is measured using a colorimetric assay like MTT or WST-1, where a higher signal indicates greater neutralization activity.[5][14]

Materials:

- L-929 cells (ATCC® CCL-1™)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Recombinant human TNF-α
- Infliximab and Isotype Control
- Actinomycin D
- MTT or WST-1 reagent

- 96-well flat-bottom plates
- Plate reader (absorbance at 570 nm for MTT, 450 nm for WST-1)

Method:

- Cell Seeding: Seed L-929 cells in a 96-well plate at a density of  $2-5 \times 10^4$  cells/well in 100  $\mu$ L of complete medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Prepare Reagents:
  - Prepare serial dilutions of Infliximab and the isotype control in culture medium (e.g., from 10  $\mu$ g/mL down to 0.01  $\mu$ g/mL).
  - Prepare a fixed, suboptimal concentration of TNF- $\alpha$  (e.g., 10-20 ng/mL) in culture medium containing Actinomycin D (final concentration 1-2  $\mu$ g/mL). This concentration should be determined empirically to cause ~80-90% cell death.
- Treatment:
  - Carefully remove the medium from the cells.
  - Add 50  $\mu$ L of the Infliximab/isotype control dilutions to the appropriate wells.
  - Add 50  $\mu$ L of the TNF- $\alpha$ /Actinomycin D solution to all wells except the "cells only" control wells (add 50  $\mu$ L of medium with Actinomycin D instead).
- Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Measurement (MTT):
  - Add 10  $\mu$ L of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
  - Add 100  $\mu$ L of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
  - Incubate for 4 hours to overnight in the dark to dissolve formazan crystals.
  - Read absorbance at 570 nm.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the dose-response curve and determine the IC<sub>50</sub> (the concentration of Infliximab that results in 50% neutralization of TNF- $\alpha$  activity).

## Protocol 2: Apoptosis Induction Assay by Flow Cytometry

**Principle:** This assay quantifies Infliximab's ability to induce apoptosis in cells expressing transmembrane TNF- $\alpha$ , such as activated Jurkat T cells. Apoptosis is measured by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes in late apoptosis/necrosis).<sup>[9][11]</sup>

### Materials:

- Jurkat cells (ATCC® TIB-152™)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Stimulants: Anti-CD3 and Anti-CD28 antibodies or PMA/Ionomycin
- Infliximab and Isotype Control
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

### Method:

- **Cell Culture and Activation:**
  - Culture Jurkat cells to a density of  $0.5-1 \times 10^6$  cells/mL.
  - Activate the cells for 4-24 hours with soluble anti-CD3 (2 ng/mL) and anti-CD28 (2 ng/mL) antibodies to induce mTNF- $\alpha$  expression.<sup>[9]</sup> Unstimulated cells will serve as a negative control.
- **Treatment:**

- Plate  $1 \times 10^6$  activated cells per well in a 24-well plate.
- Add Infliximab or isotype control at the desired final concentration (e.g., 10  $\mu\text{g/mL}$ ). Include an untreated control.
- Incubation: Incubate for 4 to 24 hours at 37°C, 5% CO<sub>2</sub>.
- Staining:
  - Harvest cells and wash twice with cold PBS.
  - Resuspend cells in 100  $\mu\text{L}$  of 1X Binding Buffer provided in the apoptosis kit.
  - Add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of PI.
  - Incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu\text{L}$  of 1X Binding Buffer to each sample.
- Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
- Data Analysis:
  - Gate on the main cell population to exclude debris.
  - Create a quadrant plot of Annexin V vs. PI.
  - Quantify the percentage of cells in each quadrant:
    - Lower-Left (Annexin V- / PI-): Live cells
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
  - Compare the percentage of apoptotic cells (early + late) between treatment groups.

## Protocol 3: Cytokine Secretion Assay by ELISA



**Principle:** This protocol measures the effect of Infliximab on the production and secretion of a specific cytokine (e.g., IL-10 or IFN- $\gamma$ ) from immune cells like PBMCs. Cell culture supernatants are collected after treatment and analyzed using a sandwich ELISA kit.[\[12\]](#)[\[19\]](#)

**Materials:**

- Human PBMCs, freshly isolated via Ficoll-Paque density gradient centrifugation.
- Complete culture medium (e.g., RPMI-1640 with 10% FBS).
- Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or PHA).
- Infliximab and Isotype Control.
- Cytokine-specific ELISA kit (e.g., Human IL-10 ELISA).
- 96-well plate reader.

**Method:**

- **Cell Seeding:** Seed PBMCs in a 96-well plate at a density of  $2 \times 10^5$  cells/well in 100  $\mu$ L of complete medium.
- **Treatment:**
  - Prepare solutions of Infliximab or isotype control at 2X the final concentration in culture medium.
  - Prepare a solution of the stimulant (e.g., LPS) at 2X the final concentration.
  - Add 50  $\mu$ L of Infliximab/isotype control to the appropriate wells.
  - Add 50  $\mu$ L of the stimulant to all wells except the unstimulated control. Add 50  $\mu$ L of medium to the unstimulated wells. Final volume should be 200  $\mu$ L.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C, 5% CO<sub>2</sub>.[\[20\]](#)

- Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be assayed immediately or stored at -80°C.
- ELISA Procedure:
  - Perform the ELISA according to the manufacturer's protocol.[21][22][23] This typically involves:
    - Adding standards and diluted supernatants to the antibody-coated plate.
    - Incubation, followed by washing.
    - Adding a detection antibody.
    - Incubation, followed by washing.
    - Adding an enzyme conjugate (e.g., HRP-Streptavidin).
    - Incubation, followed by washing.
    - Adding substrate solution and incubating for color development.
    - Adding a stop solution.
- Data Analysis:
  - Read absorbance at the appropriate wavelength (e.g., 450 nm).
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels across the different treatment groups.

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